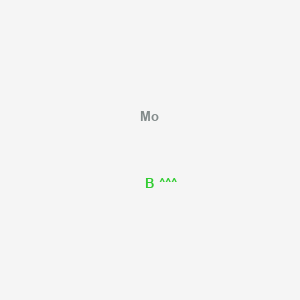

Molybdenum boride

説明

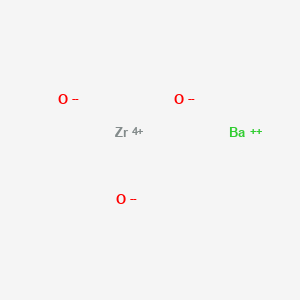

Molybdenum boride is a type of intermetallic boride that belongs to a large family of inorganic solids with rich bonding schemes and huge compositional and structural diversity . It has a hexagonal omega structure and crystallizes in the hexagonal P6/mmm space group . The structure is three-dimensional, with Mo6+ bonded to twelve equivalent B3- atoms to form a mixture of edge and face-sharing MoB12 cuboctahedra .

Synthesis Analysis

Molybdenum borides can be prepared by boriding metal Mo powder with h-BN at 1723 K . The experimental results showed that single-phase Mo2B, MoB could be easily obtained in both Ar atmosphere and vacuum . The synthesis of phase-pure, well-defined intermetallic borides is suitable for catalytic studies .Molecular Structure Analysis

The structure of Molybdenum boride is three-dimensional. Mo6+ is bonded to twelve equivalent B3- atoms to form a mixture of edge and face-sharing MoB12 cuboctahedra . All Mo–B bond lengths are 2.42 Å .Chemical Reactions Analysis

Molybdenum borides have been found to possess excellent electrocatalytic hydrogen evolution reaction (HER) activity . Ultrathin two-dimensional (2D) borides are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity .Physical And Chemical Properties Analysis

Molybdenum borides are typical high-hardness and wear-resistant materials . They often have some peculiar physical properties, such as high melt temperature, high hardness, and good electrical conductivity .科学的研究の応用

Electrocatalysis

Scientific Field

Electrocatalysis is a multidisciplinary field that investigates catalysts’ ability to facilitate electrochemical reactions, such as those occurring in fuel cells, batteries, and water splitting.

Summary

Structurally ordered intermetallic borides, including molybdenum borides, exhibit rich bonding schemes and significant compositional diversity. These materials possess high flexibility in modulating local electronic structures and surface adsorption properties. As a result, they offer great opportunities for developing advanced catalysts with superior activity and stability .

Methods and Experimental Procedures

Researchers synthesize phase-pure, well-defined intermetallic borides using various methods, such as solid-state reactions, chemical vapor deposition, or arc melting. These techniques yield materials suitable for catalytic studies. The electronic structures of these borides are investigated using spectroscopic techniques, X-ray diffraction, and computational modeling.

Results and Outcomes

Boride-based catalysts have shown promise in various electrocatalytic reactions, including oxygen reduction, hydrogen evolution, and CO2 reduction. Molybdenum borides, in particular, exhibit high catalytic activity due to their unique electronic properties and surface reactivity. Quantitative data on reaction rates, overpotentials, and stability are essential for assessing their performance .

Superhard Materials

Scientific Field

Materials science and solid-state physics focus on understanding and designing novel materials with exceptional hardness and mechanical properties.

Summary

Molybdenum borides have been predicted to be superhard compounds. The highest borides, such as MoB5, contain four to five boron atoms per molybdenum atom. MoB5 exhibits an estimated Vickers hardness of 37 to 39 GPa, making it a potential superhard material .

Methods and Experimental Procedures

The crystal structures of molybdenum borides are determined through theoretical predictions and computational simulations. Researchers explore stable configurations and bonding patterns to identify superhard phases.

Results and Outcomes

MoB5’s hardness suggests its suitability for applications in cutting tools, wear-resistant coatings, and other high-stress environments. Further experimental validation is necessary to confirm its mechanical properties.

Two-Dimensional Monolayers

Scientific Field

Materials science and nanotechnology investigate two-dimensional (2D) materials with unique properties, such as graphene and transition metal dichalcogenides.

Summary

Evolutionary search combined with ab initio calculations has revealed that MoBx monolayers (where x = 1, 3, or 4) are dynamically, mechanically, and thermally stable. These metallic 2D metal-borides hold potential as anode materials for Li-ion batteries .

Methods and Experimental Procedures

Researchers explore the stability and electronic properties of MoBx monolayers using density functional theory (DFT) calculations. They investigate their mechanical strength, thermal stability, and electronic band structures.

Results and Outcomes

MoBx monolayers could enhance Li-ion battery performance due to their metallic conductivity and stability. Further experimental validation and optimization are needed to realize their full potential.

Surface-Enhanced Raman Spectroscopy (SERS)

Scientific Field

Analytical chemistry and materials science intersect in the study of SERS, a powerful technique for detecting trace molecules.

Summary

Molybdenum boride ceramics have been investigated for their SERS enhancement capabilities. Researchers clarify the phase control methodology and SERS enhancement mechanism, expanding the range of SERS-active materials beyond noble metals and semiconductors. These ceramics may find applications in optical sensing and detection under extreme conditions .

Methods and Experimental Procedures

Researchers synthesize molybdenum boride ceramics using high-temperature methods. They characterize their crystal structures, surface properties, and SERS performance. Experimental setups involve Raman spectroscopy and molecular adsorption studies.

Results and Outcomes

Molybdenum boride ceramics exhibit strong SERS enhancement, making them promising candidates for harsh environment sensing applications. Quantitative data on enhancement factors and detection limits are crucial for practical implementation.

Safety And Hazards

将来の方向性

Molybdenum borides have recently attracted significant attention due to their unique and fascinating elemental compositions, surface terminations, geometrical forms, and properties . They hold promising potential for environmental applications because of their exceptional electrical conductivity, high hydrophilicity, rich surface chemistry, and outstanding stability . Given many potential MBenes, theoretical and experimental applications are expected soon .

特性

IUPAC Name |

boranylidynemolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLOITKZTDVGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdenum boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenum boride | |

CAS RN |

12006-98-3, 12626-91-4 | |

| Record name | Molybdenum boride (MoB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum boride (MoB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (MoB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molybdenum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。